Iron citrate

Catalog No.
S616717
CAS No.
2338-05-8
M.F
C12H11Fe2O14
M. Wt
490.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron citrate

CAS Number

2338-05-8

Product Name

Iron citrate

IUPAC Name

3-carboxy-3-hydroxypentanedioate;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+);iron(3+)

Molecular Formula

C12H11Fe2O14

Molecular Weight

490.90 g/mol

InChI

InChI=1S/2C6H8O7.2Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;;+2;+3/p-5

InChI Key

YMMYBYGJYFDNIY-UHFFFAOYSA-I

SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Fe]

Synonyms

ferric citrate, ferric citrate anhydrous, ferric citrate dihydrate, ferric citrate hydrate, ferric citrate iron(+3) salt, ferric citrate trihydrate, ferric citrate, 59Fe-labeled cpd, ferric citrate, iron salt, 59Fe-labeled cpd, ferric-citric acid, iron(III) citrate, JTT-751, zerenex

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+2].[Fe+3]

Treatment of Iron Deficiency Anemia (IDA):

Iron citrate is a well-established oral iron supplement for treating IDA. Studies show its efficacy in raising hemoglobin levels, comparable to other iron formulations like ferrous sulfate but with fewer gastrointestinal side effects, making it a better-tolerated option for some patients [].

Management of Chronic Kidney Disease (CKD):

Beyond iron deficiency, iron citrate demonstrates promise in managing CKD complications. It acts as a phosphate binder, helping regulate elevated phosphate levels, a common issue in CKD patients []. Additionally, research suggests potential benefits for treating anemia in CKD patients, offering a potential two-pronged approach [].

Food Fortification:

Iron deficiency is a global public health concern, especially in developing countries. Iron citrate, due to its good bioavailability and stability, is being explored as a potential food fortificant. Researchers are investigating its suitability for enriching various food items, potentially improving iron intake and reducing deficiency rates [].

Other Potential Applications:

Emerging research explores the potential of iron citrate in other areas, including:

  • Nanomedicine: Iron citrate nanoparticles are being investigated for targeted drug delivery and diagnostic applications.
  • Cancer research: Studies are exploring the potential anti-cancer properties of iron citrate in specific cancer cell lines.

Iron citrate is a coordination compound formed by the complexation of iron ions with citric acid. It exists primarily in two oxidation states: iron (II) citrate and iron (III) citrate. These complexes are characterized by their solubility in water and their ability to chelate iron, making them significant in both biological and industrial applications. Iron citrate complexes are typically orange to red-brown in color, depending on the oxidation state of the iron, and they play a crucial role in various biochemical processes, including iron metabolism and transport in living organisms .

In biological systems, iron citrate is believed to function by slowly releasing iron ions in a controlled manner. This controlled release reduces the risk of iron overload and toxicity, which can occur with free iron [2].

Iron released from iron citrate plays a crucial role in various cellular processes, including oxygen transport (hemoglobin), energy production (cytochrome c), and DNA synthesis [5]. Researchers can use iron citrate to study these processes and understand iron metabolism in detail.

Data Source:

  • Iron(III) citrate:
  • Iron Deficiency Anemia: )
Note

The specific mechanism of action of iron citrate may vary depending on the research application.

  • Iron overload: Excessive intake of iron citrate can lead to iron overload, a condition with potential health risks [6]. Researchers should be mindful of the dosage used in their experiments.
  • Dust inhalation: Inhaling iron citrate dust can irritate the respiratory tract. Proper personal protective equipment (PPE) should be worn when handling the powder form.

Data Source:

  • Iron Overload: )

The formation of iron citrate involves redox reactions between iron and citric acid. For instance, the reaction can be represented as follows:

Fe s +C6H8O7(s)FeC6H6O7+H2(g)\text{Fe s }+\text{C}_6\text{H}_8\text{O}_7(s)\rightarrow \text{FeC}_6\text{H}_6\text{O}_7+\text{H}_2(g)

This equation illustrates the stoichiometric interaction where solid iron reacts with citric acid to form iron citrate and hydrogen gas . The redox properties of iron citrate allow it to participate in further reactions, such as its interaction with ascorbate, leading to mixed complexes and subsequent reduction to iron (II) citrate .

Iron citrate plays a vital role in biological systems, particularly in the transport and metabolism of iron. It acts as a chelator, enhancing the solubility and bioavailability of iron, which is essential for various physiological processes. In plants, for example, citrates released by roots help solubilize iron compounds in the soil, facilitating their uptake . Additionally, studies have shown that iron citrate complexes can contribute to oxidative stress in conditions of iron overload by generating reactive oxygen species through Fenton reactions when interacting with hydrogen peroxide .

Iron citrate can be synthesized through several methods:

  • Direct Reaction: The most common method involves reacting iron filings with citric acid in an aqueous solution. The reaction is typically carried out under heating conditions to promote complete transformation and crystallization of the product .
  • Electrochemical Methods: Electrochemical synthesis can also be employed to produce iron citrate complexes by applying an electric current to induce the necessary redox reactions between citric acid and iron ions .
  • Photochemical Methods: Exposure to light can facilitate the reduction of iron (III) ions to iron (II) ions within citrate complexes, affecting their stability and reactivity .

Iron citrate has diverse applications across various fields:

  • Nutritional Supplements: It is commonly used as a dietary supplement for treating or preventing iron deficiency anemia due to its high bioavailability.
  • Pharmaceuticals: Iron citrate is utilized in medications aimed at managing chronic kidney disease by regulating blood levels of iron .
  • Agriculture: In agriculture, it serves as a chelating agent that enhances nutrient absorption in plants.
  • Food Industry: Iron citrate is also used as a food additive to fortify products with essential minerals.

Research has highlighted several interactions involving iron citrate that are significant for understanding its biological implications:

  • Ascorbate Interaction: Iron citrate forms mixed complexes with ascorbate, which alters its redox potential and reactivity. This interaction is crucial for understanding how these complexes behave under physiological conditions .
  • Hydrogen Peroxide Reaction: In the presence of hydrogen peroxide, iron citrate can catalyze reactions that produce hydroxyl radicals, contributing to oxidative stress associated with various diseases .

Iron citrate shares similarities with other metal-citrate complexes but exhibits unique properties that distinguish it from them. Below is a comparison with similar compounds:

CompoundCompositionUnique Properties
Iron(III) CitrateFe(III) + CitrateForms various oligomeric structures; used medically for phosphate binding .
Ferric Hydroxide-CitrateFe(III) + Hydroxide + CitrateSolubilizes ferric ions for plant uptake; critical for soil chemistry .
Iron(II) MalateFe(II) + MalateDifferent ligand properties; less stable than iron citrate under physiological conditions.
Iron(III) AcetateFe(III) + AcetateSimilar chelation properties but less effective in biological systems compared to iron citrate.

Iron citrate's ability to stabilize different oxidation states of iron while maintaining high solubility makes it particularly valuable in both biological and industrial contexts.

Physical Description

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive.
Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline]

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

490.884751 g/mol

Monoisotopic Mass

490.884751 g/mol

Heavy Atom Count

28

Density

1.8 at 68 °F (USCG, 1999) - Denser than water; will sink
Specific gravity: 1.8 at 20 °C/4 °C (solid)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

UNII

63G354M39Z

Related CAS

3522-50-7 (Parent)
2338-05-8 (unspecified iron salt)
28633-45-6 (unspecified iron(+3) salt)
57979-58-5 (dihydrate)
17217-76-4 (trihydrate)
20074-52-6 (Parent)
77-92-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Fexeric is indicated for the control of hyperphosphataemia in adult patients with chronic kidney disease (CKD).

Therapeutic Uses

Source of iron in treating iron-deficiency anemias. It is less constipating than inorg forms of iron. It is free from astringent & irritant properties. However, ferric ion is less well absorbed than ferrous ion, so that its supposed advantages are outweighed by its lesser efficacy, and it is considered to be an obsolete preparation. In the forms presently marketed, a unit dose provides only the recommended daily allowance of iron (15 mg). /former use/
VET: Used in prevention & treatment of anemias. Oral biololgy availabilities in rats and chicks have been reported as 107 and 115% respectively, compared to ferrous sulfate. Counteracts oral poisonous effects of gossypol (in cottonseed meal) in poultry trials. Used in wide variety of oral and parenteral hematinics.
Hematinic
VET: In iron deficiency anemia.
For more Therapeutic Uses (Complete) data for FERRIC AMMONIUM CITRATE (6 total), please visit the HSDB record page.

Mechanism of Action

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity.

Pictograms

Irritant

Irritant

Other CAS

2338-05-8

Absorption Distribution and Excretion

The absorption and endogenous excretion of iron in man was studied by monitoring the fecal excretion of a stable iron isotope (58Fe). The study was carried out for 12 healthy volunteers who were divided into two groups. Group I received 58Fe-labeled ferric ammonium citrate (III) (58FeAC) equivalent to 6 mg of iron as a control, and group II received a combination of 500 mg of vitamin C and 58FeAC. A new formula was used to calculate the 58Fe absorption ratio reflecting the pool of iron in the intestinal cells, and the ratio was compared with that obtained from Janghorbani's formula, which has been used as one of the common methods. As a result, the 58Fe absorption ratio in group II was statistically significantly higher than that of group I (34.4 +/- 6.1% vs. 15.0 +/- 5.5%, M +/- SD) using Janghorbani's formula. The similar absorption ratio (34.1 +/- 6.0% vs. 14.8 +/- 5.5%) was also obtained by our new formula. Our results confirmed the previous findings that the availability of iron is stimulated by the supplementation of vitamin C. Both formulae agreed in the absorption of iron, indicating that the endogenous excretion of iron (caused by the desquamated cells) in the intestine does not disguise the iron absorption.
The absorption of a commercial brand of small-particle reduced iron was evaluated in 10 normal subjects. For each subject, the hemoglobin incorporation method was used to measure the true absorption of 60 mg of iron from either ferrous sulfate or ferric ammonium citrate. The iron tolerance test (ITT) was also studied for these two compounds and for reduced iron. This procedure consisted of measuring the area under the curve of plasma iron elevations at specified times for 6 hours, or the peak plasma iron, corrected by the plasma iron disappearance rate obtained from measuring plasma iron at specified times for 4 hours after the slow intravenous injection of 0.4 mg of iron as ferric citrate. Only the ITT was used to measure the absorption of 60 mg of reduced iron. Reference dose iron ascorbate absorption was measured in each subject. The absorption of ferric ammonium citrate and reduced iron was expressed as percent of dose and also as absorption percent of that of ferrous sulfate. Mean % geometric "true absorptions" were 39.0 for reference dose, 10.4 for FeSO4 and 2.4 for ferric ammonium citrate. The later was 23% that of FeSO4. By ITT the mean geometric % absorptions were 7.9, 3.7 and 3.2 for FeSO4, ferric ammonium citrate and reduced iron respectively, or 47 and 41% of that of FeSO4. We propose that the true absorption of the commercial brand of reduced iron tested was 20% that of FeSO4 based on the relation between the ITT results of reduced iron and the ITT and true absorption values of ferric ammonium citrate in relation to FeSO4.

Associated Chemicals

Ferric ammonium citrate; 1333-00-2
Ferric ammonium citrate; 1332-98-5

Wikipedia

Iron(III)_citrate
Yttrium_hydroxide

Use Classification

Food additives -> Flavoring Agents
Human drugs -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTICAKING_AGENT; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
Cosmetics -> Skin conditioning

Methods of Manufacturing

Prepared by addition of Fe(OH)3ferric hydroxide to an aqueous solution of citric acid and ammonia.
Ferric ammonium citrate (iron (III) ammonium citrate) is prepared by the reaction of ferric hydroxide with citric acid, followed by treatment with ammonium hydroxide, evaporating, and drying. The resulting product occurs in two forms depending on the stoichiometry of the initial reactants. (1) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1332-98-5) is a complex salt of undetermined structure composed of 16.5 to 18.5 percent iron, approximately 9 percent ammonia, and 65 percent citric acid and occurs as reddish brown or garnet red scales or granules or as a brownish-yellowish powder. (2) Ferric ammonium citrate (iron (III) ammonium citrate, CAS Reg. No. 1333-00-2) is a complex salt of undetermined structure composed of 14.5 to 16 percent iron, approximately 7.5 percent ammonia, and 75 percent citric acid and occurs as thin transparent green scales, as granules, as a powder, or as transparent green crystals.

General Manufacturing Information

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?): ACTIVE

Analytic Laboratory Methods

Two forms of ferric ammonium citrates, scale salts, used in iron deficiency therapy were prepared and investigated by ESR spectroscopy. The observed spectra are rationalized in terms of the known chemistry of ferric citrate and the character of its alkaline hydrolysis products.
Method 4500-NH3 C. Nesslerization Method (Direct and Following Distillation) for the Determination of Ammonia Nitrogen in purified drinking waters, natural water, and highly purified wastewater effluents. This is a colorimetric method and is sensitive to 20 ug/l and may be used for up to 5 mg/l. Interferences such as turbidity, color, and precipitates are corrected through distilltion. At ammonia nitrogen concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 38.1, 11.2, and 11.6%, respectively and relative error is 0, 0, and 0.6%, respectively. /Ammonia Nitrogen/
Method 4500-NH3 D. Phenate Method for the determination of ammonia nitrogen. This is a manual colorimetric technique used to determine ammonia concentrations in wastewater effluent with a sensitivity of 10 ug/l and is useful for up to 500 ug/l. The blue compound, indophenol, is formed by the reaction of ammonia, hypochlorite, and phenol catalyzed by a manganous salt. Distillation into sulfuric acid absorbent is mandatory when interferences are present. Interferences are caused by alkalinity over 500 mg as CaCO3/l acidity over 100 mg as CaCO3/l and turbidity. For ammonia concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 39.2, 15.8, and 26.0%, respectively, and relative error is 2.4, 1.5, and 10.0, respectively. /Ammonia Nitrogen/
Method 4500-NH3 E. Titrimetric Method for the determination of ammonia nitrogen. This method is applicable to ammonia concentrations in wastewater effluent greater than 5 mg/l. After distillation, the sample is titrated with sulfuric acid until a lavender color forms. For concentrations of 200, 800, and 1500 ug/l, relative standard deviation is 69.8, 28.6, and 21.6% respectively, and relative error is 20.0, 5.0, and 2.6%, respectively. /Ammonia Nitrogen/

Storage Conditions

Keep well closed and protected from light.

Interactions

...The present study has investigated whether melatonin can alter the proportion of neurons that die in the 24 hr period following 1.0 microL intracortical injections of 1.0 mM ferric ammonium citrate (FAC) or 0.9% saline. Rats which received systemic infusions of melatonin (5 mg/kg bw/day) displayed a 40% reduction (P=0.019) in the proportion of neurons killed by FAC. By contrast, reduction of endogenous melatonin by continuous light exposure did not significantly affect the extent of neuronal death. Furthermore, elevated or reduced melatonin levels did not alter the number of neurons killed by saline injections.
...Specific pathogen free male Fischer-344-rats received daily intraperitoneal injections of ferric-ammonium-citrate (FAC) at 40 mg/kg bw at 1 mL/kg or an equal volume of saline. Beginning on day four, rats were simultaneously exposed to an aerosol of beryllium-sulfate (BeSO4) for 2 hr/day through nose only inhalation. By day 15, mortality was 80% in the BeSO4 plus saline group as compared to 33% in the BeSO4 plus FAC group. Exposure was then discontinued. By day 18, all rats in the BeSO4 plus saline group had died, while the cumulative mortality for the BeSO4 plus FAC group was only 66%. By day 19, mortality in this group had reached a maximum of 76%.
Senile plaques, the major neuropathological lesions of Alzheimer's disease (AD), are composed primarily of amyloid-beta ... peptide and contain high concentrations of iron (1.0 mM). /It was/ previously shown that intracortical injections of 1.0 mM iron to adult rats produce significantly more neuronal loss than control injections of saline vehicle, whereas injections of /amyloid-beta/ do not. Because iron has been shown to increase the in vitro toxicity of /amyloid-beta/, the present study was undertaken to determine whether iron can make /amyloid-beta/ neurotoxic in vivo. /Amyloid-beta/ and 1.0 mM iron (as ferric ammonium citrate) were coinjected into rat cerebral cortex, and the neuronal loss was compared with that produced by pure /amyloid-beta/ or pure iron. The human and rat variants of /amyloid-beta/1-42 were compared to determine whether they produce the same amount of neuronal loss when combined with iron. Coinjection of iron with either /amyloid-beta/ variant caused significantly more neuronal loss than /amyloid-beta/ peptide alone, suggesting that iron may contribute to the toxicity associated with senile plaques. Rat /amyloid-beta/1-42 combined with iron was as toxic as iron alone, whereas iron combined with human /amyloid-beta/1-42 was significantly less toxic.

Dates

Modify: 2023-08-15

Explore Compound Types